4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
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Overview
Description
4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . This compound is known for its unique molecular structure, which includes a morpholine ring substituted with ethyl, phenyl, and carboxylic acid groups . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of ethylamine with phenylglyoxal in the presence of a suitable catalyst to form the intermediate compound, which is then cyclized to form the morpholine ring . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid: shares similarities with other morpholine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-14-10(15)8-18-12(13(16)17)11(14)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H,16,17) |
InChI Key |
KOJUKIMBWIXZFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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